
Hexyl 4-nitrophenyl (chloromethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hexyl chain, a nitrophenyl group, and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of hexyl phosphonic dichloride with 4-nitrophenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the phosphorus atom, displacing a chloride ion. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like column chromatography or recrystallization may also be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 4-nitrophenyl (chloromethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Aplicaciones Científicas De Investigación
Hexyl 4-nitrophenyl (chloromethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hexyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to bind to the active site of enzymes such as phosphatases. This binding can inhibit the enzyme’s activity, making it a potential tool for studying enzyme function and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Hexyl 4-nitrophenyl (chloromethyl)phosphonate can be compared with other similar compounds such as:
Hexyl 4-nitrophenyl (methyl)phosphonate: Similar structure but with a methyl group instead of a chloromethyl group.
Hexyl 4-nitrophenyl (ethyl)phosphonate: Similar structure but with an ethyl group instead of a chloromethyl group.
Hexyl 4-nitrophenyl (propyl)phosphonate: Similar structure but with a propyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and potential for further functionalization compared to its methyl, ethyl, or propyl counterparts.
Propiedades
Número CAS |
215952-12-8 |
|---|---|
Fórmula molecular |
C13H19ClNO5P |
Peso molecular |
335.72 g/mol |
Nombre IUPAC |
1-[chloromethyl(hexoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H19ClNO5P/c1-2-3-4-5-10-19-21(18,11-14)20-13-8-6-12(7-9-13)15(16)17/h6-9H,2-5,10-11H2,1H3 |
Clave InChI |
UEFQIEDAMBNCJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



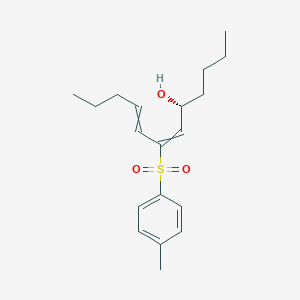
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
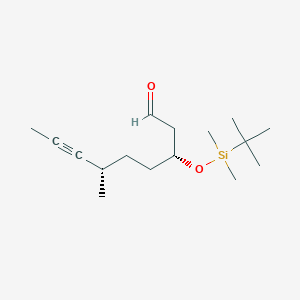
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)


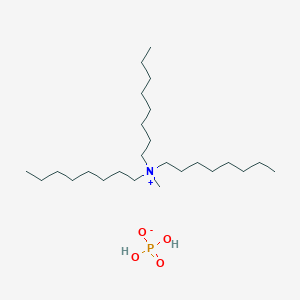
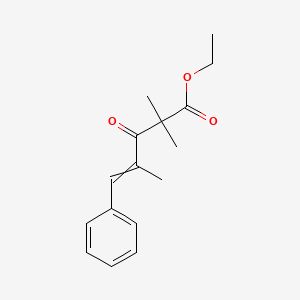
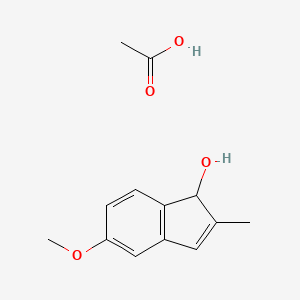
![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)
![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
